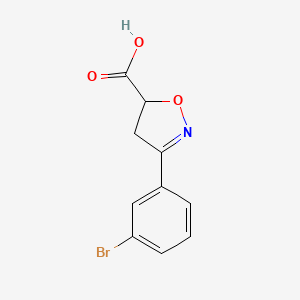

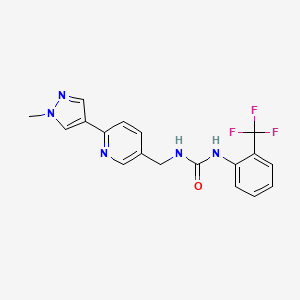

![molecular formula C10H11N3O B2553522 6-Cyclobutoxyimidazo[1,2-b]pyridazine CAS No. 2189434-34-0](/img/structure/B2553522.png)

6-Cyclobutoxyimidazo[1,2-b]pyridazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Imidazo[1,2-b]pyridazines are a type of organic compound that belong to the class of azolo-pyridazines . They are characterized by a pyridazine ring, which is a six-membered ring with two nitrogen atoms, fused with an imidazole ring, a five-membered ring with two non-adjacent nitrogen atoms .

Synthesis Analysis

The synthesis of imidazo[1,2-b]pyridazines has been reported in the literature . One common method involves the functionalization of 5,6-fused bicyclic N-heterocycles via Zinc and Magnesium Organometallics . Another approach involves [3 + n] cycloaddition reactions .

Molecular Structure Analysis

The molecular structure of imidazo[1,2-b]pyridazines is characterized by the presence of an imidazo ring fused to a pyridazine ring . The high-resolution crystal structure of a PIM1 inhibitor complex revealed that imidazo[1,2-b]pyridazines interact with the NH2-terminal lobe helix αC rather than with the kinase hinge region .

Scientific Research Applications

Functionalization of N-Heterocycles

The compound “6-Cyclobutoxyimidazo[1,2-b]pyridazine” is used in the functionalization of N-heterocycles . The derivatization of these N-heterocycles was realized using Grignard reagents for nucleophilic additions .

Pharmaceutical Research

N-Heterocycles are key scaffolds for various applications, especially in pharmaceutical research . The compound “6-Cyclobutoxyimidazo[1,2-b]pyridazine” is part of this research due to its potential new physicochemical and medicinal properties and favorable pharmacokinetics .

Agrochemical Research

Pyridazine-based systems, which include “6-Cyclobutoxyimidazo[1,2-b]pyridazine”, have been shown to have numerous practical applications in agrochemical research . They are present in some commercially available drugs and agrochemicals .

Antimicrobial Activity

Compounds containing the pyridazine ring, such as “6-Cyclobutoxyimidazo[1,2-b]pyridazine”, have shown a wide range of pharmacological activities, including antimicrobial activity .

Antidepressant Activity

Pyridazine and pyridazinone derivatives have been shown to possess antidepressant activity . This makes “6-Cyclobutoxyimidazo[1,2-b]pyridazine” a potential candidate for further research in this field .

Anti-hypertensive Activity

“6-Cyclobutoxyimidazo[1,2-b]pyridazine” could also be used in the research of anti-hypertensive drugs, as pyridazine derivatives have shown anti-hypertensive activity .

Anticancer Activity

Pyridazine derivatives, including “6-Cyclobutoxyimidazo[1,2-b]pyridazine”, have shown anticancer activity . This makes it a potential candidate for cancer research .

Antiplatelet Activity

“6-Cyclobutoxyimidazo[1,2-b]pyridazine” has potential applications in the development of antiplatelet drugs . A series of analogues of this compound was tested for platelet aggregation inhibitory activity .

Future Directions

The future directions for research on imidazo[1,2-b]pyridazines could involve further exploration of their potential applications in medicinal chemistry and optoelectronics . The recent approvals of drugs that incorporate a pyridazine ring highlight the potential of these compounds in drug discovery .

properties

IUPAC Name |

6-cyclobutyloxyimidazo[1,2-b]pyridazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O/c1-2-8(3-1)14-10-5-4-9-11-6-7-13(9)12-10/h4-8H,1-3H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIIXFRMIGYIGQM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)OC2=NN3C=CN=C3C=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Cyclobutoxyimidazo[1,2-b]pyridazine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

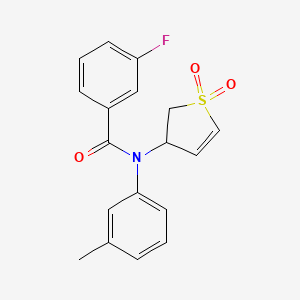

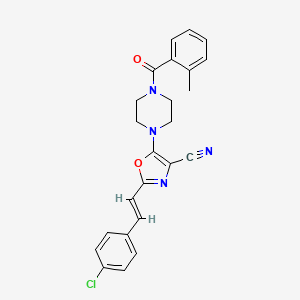

![(2Z)-3-[2-(methylsulfanyl)quinolin-3-yl]-2-[3-(trifluoromethyl)phenyl]prop-2-enenitrile](/img/structure/B2553439.png)

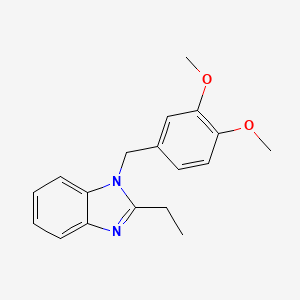

![9-(4-ethoxyphenyl)-1,7-dimethyl-3-(3-phenylpropyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2553442.png)

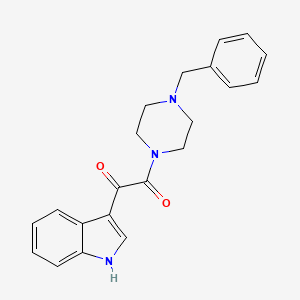

![4-((6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)methyl)-2-methyloxazole hydrochloride](/img/structure/B2553450.png)

![N-cyano-2-fluoro-5-methyl-N-({5-[(2-methylphenyl)methyl]-1,2,4-oxadiazol-3-yl}methyl)aniline](/img/structure/B2553455.png)

![N-(1-cyanocyclopentyl)-2-{[3-(4-methyl-1H-pyrazol-1-yl)butan-2-yl]amino}acetamide](/img/structure/B2553456.png)

![Ethyl 4-[(7-hydroxy-8-methyl-2-oxochromen-4-yl)methyl]piperazine-1-carboxylate](/img/structure/B2553457.png)

![N-(2,5-dimethylphenyl)-2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide](/img/structure/B2553461.png)

![(4-Ethylpiperazin-1-yl)(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)methanone](/img/structure/B2553462.png)